molecular formula C9H12ClNO4S B13633290 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13633290
M. Wt: 265.71 g/mol
InChI Key: FRRRGYIDGDKKID-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride is a chemical compound that features a pyridine ring linked through an ethoxy bridge to an ethanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(Pyridin-3-yloxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common reagents for these reactions include amines, alcohols, and thiols.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives may participate in such reactions depending on the functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: These reactions are generally performed at room temperature or slightly elevated temperatures to facilitate the substitution process.

Major Products Formed:

    Amines: Reaction with amines forms sulfonamide derivatives.

    Esters: Reaction with alcohols forms sulfonate esters.

    Thioethers: Reaction with thiols forms sulfonate thioethers.

Scientific Research Applications

2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioether derivatives. These reactions are facilitated by the presence of the pyridine ring, which can stabilize the transition state and enhance the reactivity of the compound.

Comparison with Similar Compounds

  • 2-(2-(Pyridin-2-yloxy)ethoxy)ethane-1-sulfonyl chloride
  • 2-(2-(Pyridin-4-yloxy)ethoxy)ethane-1-sulfonyl chloride

Comparison:

  • Reactivity: The position of the pyridine nitrogen can influence the reactivity of the compound. For example, the 3-position pyridine derivative may have different electronic properties compared to the 2- or 4-position derivatives.
  • Applications: While all these compounds can be used in similar applications, the specific position of the pyridine nitrogen can affect their biological activity and suitability for certain reactions.

Properties

Molecular Formula

C9H12ClNO4S

Molecular Weight

265.71 g/mol

IUPAC Name

2-(2-pyridin-3-yloxyethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S/c10-16(12,13)7-6-14-4-5-15-9-2-1-3-11-8-9/h1-3,8H,4-7H2

InChI Key

FRRRGYIDGDKKID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCOCCS(=O)(=O)Cl

Origin of Product

United States

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